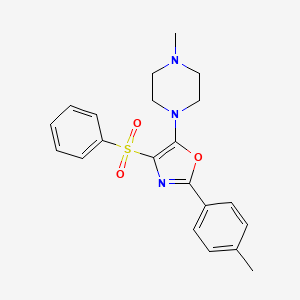

5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

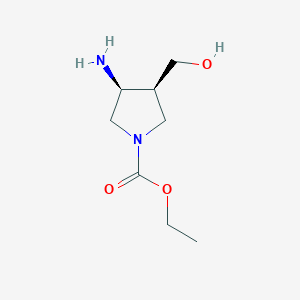

Descripción general

Descripción

The compound 5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole is a chemically synthesized molecule that belongs to the class of organic compounds known as oxazoles. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The specific structure of this compound suggests it has potential for various chemical reactions and applications due to the presence of reactive functional groups such as the phenylsulfonyl and the p-tolyl group.

Synthesis Analysis

The synthesis of 2,5-disubstituted-1,3-oxazoles, such as the compound , can be achieved through the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, which provides a reactive C-5 carbanion. This carbanion can then react with various electrophiles, including aldehydes and ketones, to form the desired oxazole derivatives. Additionally, the introduction of iodine or tri-n-butylstannyl groups at the C-5 position allows for further functionalization through cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be complex and diverse, depending on the substituents attached to the oxazole ring. In the case of 5-methoxy-4-methyl-2-(p-tolyl)oxazole, a related compound, the molecular structure was elucidated using X-ray crystallography. This technique can provide detailed information about the arrangement of atoms within the molecule and the geometry of the oxazole ring .

Chemical Reactions Analysis

Oxazole derivatives can undergo a variety of chemical reactions. For instance, the reaction of substituted oxazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) or diethyl azodicarboxylate can lead to the formation of 1,2,4-triazoline derivatives through a formal [3+2] cycloaddition, which is accompanied by the ring opening of the oxazole . This type of reaction demonstrates the reactivity of the oxazole ring and its potential for creating new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by the substituents present on the oxazole ring. The introduction of a phenylsulfonyl group, for example, can increase the acidity of the adjacent hydrogen, facilitating deprotonation and the formation of a carbanion at the C-5 position. This carbanion is highly reactive and can be used to introduce various electrophiles to the oxazole ring. The solubility, melting point, and stability of the compound can also be affected by the nature of the substituents .

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Serotonin Receptor Antagonists : Analogues of 5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole have been evaluated as potent and selective serotonin (5-HT) 1B/1D antagonists. These compounds have shown promising effects in functional in vitro testing of 5-HT(1B/1D) antagonistic properties, indicating potential applications in the treatment of serotonin-related disorders (Liao et al., 2000).

- Anticancer Activity : Derivatives containing the this compound moiety have been synthesized and evaluated for their anticancer activities. Some of these compounds showed significant activity against specific cancer cell lines, suggesting their potential as leads for anticancer drug development (Zyabrev et al., 2022).

Chemical Synthesis Applications

- Oxazole-Based Building Blocks : The compound and its related oxazole derivatives have been utilized as building blocks in the total synthesis of complex natural products like siphonazoles, highlighting its utility in organic synthesis and the development of novel chemical entities (Zhang & Ciufolini, 2009).

- Preparation of 2,5-Disubstituted-1,3-Oxazoles : The phenylsulfonyl moiety in such compounds facilitates the deprotonation and subsequent reaction with electrophiles, enabling the synthesis of a variety of 2,5-disubstituted-1,3-oxazoles. This method offers a general route for preparing oxazoles with potential applications in drug discovery and material science (Williams & Fu, 2010).

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-2-(4-methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-16-8-10-17(11-9-16)19-22-20(28(25,26)18-6-4-3-5-7-18)21(27-19)24-14-12-23(2)13-15-24/h3-11H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIUJOCNRHRUAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2507956.png)

![5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2507959.png)

![N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2507961.png)

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2507966.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2507968.png)

![Tetramethyl-[1,4]dioxane-2,6-dione](/img/structure/B2507974.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2507975.png)

![2-Furyl 4-[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl ketone](/img/structure/B2507976.png)

![N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2507977.png)